

## Biopharmaceutical Classification of Ertugliflozin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ertugliflozin	
Cat. No.:	B3433122	Get Quote

An In-depth Analysis of **Ertugliflozin** as a Biopharmaceutical Classification System (BCS) Class I Drug

### Introduction

Ertugliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. [1] The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This system is a critical tool in drug development, providing a basis for predicting the in vivo performance of drug products and supporting regulatory decisions, including biowaivers. Ertugliflozin is categorized as a BCS Class I drug, signifying both high solubility and high permeability.[1][2] This classification has significant implications for its formulation, bioavailability, and clinical pharmacology. This technical guide provides a comprehensive overview of the data and experimental methodologies that underpin the BCS Class I designation of ertugliflozin.

### **BCS Classification Framework**

The BCS categorizes drug substances into four classes:

Class I: High Solubility, High Permeability



- Class II: Low Solubility, High Permeability
- · Class III: High Solubility, Low Permeability
- Class IV: Low Solubility, Low Permeability

Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed by gastric emptying.[3] The ~100% absolute bioavailability of **ertugliflozin** under fasted conditions is consistent with its BCS Class I designation.[1]

## **Quantitative Data for Ertugliflozin**

The BCS classification of **ertugliflozin** is supported by quantitative data on its solubility and permeability. The following tables summarize the key biopharmaceutical properties of **ertugliflozin**.

Table 1: Aqueous Solubility of Ertugliflozin

Parameter	Value	Conditions	Reference
Aqueous Solubility (amorphous free form)	0.64 to 0.74 mg/mL	pH-independent	
High Solubility Criterion Met	Yes	The highest dose strength (15 mg) is soluble in ≤ 250 mL of aqueous media over the physiological pH range (1.2 - 6.8).	[2]

Table 2: Permeability of Ertugliflozin

Parameter	Indication of High Permeability	Reference
Absolute Bioavailability	~100%	[1][2]
BCS Permeability Class	High	[1]



## **Experimental Protocols**

The determination of a drug's BCS class relies on standardized experimental protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

## Solubility Determination: Shake-Flask Method

The aqueous solubility of **ertugliflozin** is determined using the equilibrium solubility method, commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of **ertugliflozin** in aqueous media at different pH values.

#### Methodology:

- Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).
- Drug Addition: Add an excess amount of ertugliflozin drug substance to flasks containing a known volume of the prepared buffers.
- Equilibration: Agitate the flasks at a constant temperature (37  $\pm$  1 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[4]
- Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should be filtered to remove undissolved particles.
- Analysis: Determine the concentration of dissolved ertugliflozin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- High Solubility Classification: A drug is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[5]

# Permeability Determination: Caco-2 Cell Monolayer Assay

## Foundational & Exploratory





The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of **ertugliflozin** across a Caco-2 cell monolayer.

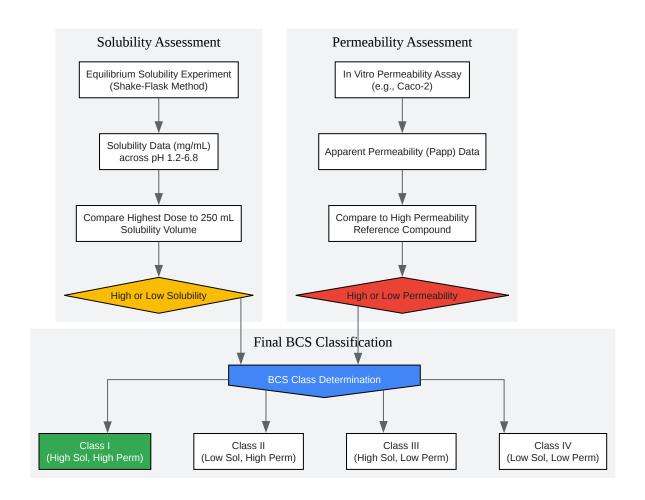
#### Methodology:

- Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]
- Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
- · Transport Studies (Bidirectional):
  - Apical to Basolateral (A-B) Transport: A solution of ertugliflozin is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time.
  - Basolateral to Apical (B-A) Transport: A solution of ertugliflozin is added to the basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is monitored. This helps to determine if the drug is a substrate for efflux transporters.
- Sample Analysis: Samples are collected from the receiver compartment at specified time
  points and the concentration of ertugliflozin is quantified using a sensitive analytical method
  like LC-MS/MS.
- Calculation of Apparent Permeability (Papp): The Papp value is calculated using the
  following equation: Papp = (dQ/dt) / (A \* C0) where dQ/dt is the steady-state flux of the drug
  across the monolayer, A is the surface area of the filter, and C0 is the initial drug
  concentration in the donor compartment.
- High Permeability Classification: A drug is considered highly permeable when its extent of absorption in humans is determined to be ≥85% or when its permeability is greater than that



of a high-permeability reference compound in a validated in vitro system like the Caco-2 assay.

## Visualizations BCS Classification Workflow

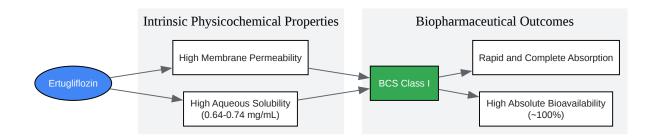


Click to download full resolution via product page

Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.



## Factors Influencing Ertugliflozin's BCS Class I Designation



Click to download full resolution via product page

Caption: Key factors contributing to **Ertugliflozin**'s BCS Class I classification.

### Conclusion

The classification of **ertugliflozin** as a BCS Class I drug is well-supported by its high aqueous solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of approximately 100%. This designation is pivotal for drug product development, as it indicates that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers and drug development professionals, understanding the BCS classification of **ertugliflozin** provides a solid foundation for formulation strategies, predicting clinical performance, and navigating the regulatory landscape for this important antidiabetic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form PMC [pmc.ncbi.nlm.nih.gov]
- 3. iqpc.com [iqpc.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 permeability assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- To cite this document: BenchChem. [Biopharmaceutical Classification of Ertugliflozin: A
  Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b3433122#biopharmaceuticalclassification-of-ertugliflozin-bcs-class-i]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com